Azido-PEG3-MS
Description
Contextualizing Azido-PEG3-MS within Bioorthogonal Chemistry and Bioconjugation Strategies
Bioconjugation refers to the chemical strategies used to form a stable covalent link between two molecules, at least one of which is a biomolecule. This compound is a prime example of a reagent designed for such purposes. Its utility is significantly enhanced by the principles of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govnih.gov
The azide (B81097) group is a cornerstone of bioorthogonal chemistry. nih.gov It is small, metabolically stable, and does not react with the vast majority of functional groups found in biological systems. nih.govmdpi.com This chemical inertness allows for its selective reaction with a complementary partner, such as an alkyne or a strained cyclooctyne (B158145), in a process often referred to as "click chemistry". medchemexpress.comresearchgate.net By incorporating an azide into one molecule and an alkyne into another, the this compound linker can be used to "click" them together with high efficiency and specificity, even in complex biological environments like live cells. nih.govmdpi.com This strategy is widely used for labeling and tracking biomolecules, assembling antibody-drug conjugates (ADCs), and developing advanced diagnostics. nih.govaxispharm.com
Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Enhancing Conjugate Properties
The "PEG3" portion of this compound denotes a discrete-length polyethylene glycol spacer composed of three repeating ethylene (B1197577) oxide units. chempep.com The inclusion of this PEG linker, a process known as PEGylation, imparts several highly desirable properties to the resulting conjugate molecule. thermofisher.com
Key benefits of the PEG spacer include:
Increased Hydrophilicity: PEG is highly soluble in aqueous environments. chempep.comthermofisher.com Attaching it to hydrophobic molecules can significantly improve their solubility and prevent aggregation, which is crucial for biological applications. axispharm.com
Enhanced Biocompatibility and Reduced Immunogenicity: The PEG chain creates a hydration shell around the conjugate, which can mask it from the immune system. chempep.com This "stealth" effect reduces the likelihood of an immune response and can prolong the circulation time of therapeutic molecules in the body. chempep.comaxispharm.com
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce its clearance by the kidneys, extending its half-life in the bloodstream. chempep.comprecisepeg.com
Flexible Spacing: The PEG linker acts as a flexible arm that separates the two conjugated molecules. purepeg.com This spacing can minimize steric hindrance, ensuring that the biological activity and binding capabilities of the conjugated partners are retained. purepeg.com
The use of a discrete-length PEG chain (dPEG®), such as PEG3, provides precise control over the linker length, ensuring uniformity and batch-to-batch consistency in the final conjugate, which is a significant advantage over traditional, polydisperse PEG polymers. thermofisher.com
Table 1: Key Properties Conferred by the PEG3 Spacer
| Property | Description | Benefit in Bioconjugation |
|---|---|---|
| Water Solubility | The ethylene oxide units form hydrogen bonds with water, making PEG highly hydrophilic. chempep.com | Improves the solubility of hydrophobic drugs or biomolecules, enhancing stability and bioavailability. precisepeg.com |
| Biocompatibility | Exhibits minimal toxicity and is approved for various biomedical applications. chempep.com | Allows for safe use in biological systems and clinical settings. |
| Low Immunogenicity | Creates a hydration shell that can shield the conjugate from immune recognition. chempep.com | Reduces immune responses and prolongs the circulation time of therapeutic conjugates. axispharm.com |
| Flexibility | The C-O bonds in the PEG backbone can rotate freely, providing conformational flexibility. chempep.com | Minimizes steric hindrance between conjugated molecules, preserving their biological function. purepeg.com |
| Defined Length | The "3" indicates a precise number of repeating units, resulting in a defined molecular weight. thermofisher.com | Ensures uniformity and reproducibility of the final bioconjugate. |
Overview of Reactive Functionalities: Azide and Specific Electrophilic Moieties (e.g., Maleimide (B117702)/Succinimidyl Esters)
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups that can be addressed independently. thermofisher.com This allows for the sequential and controlled conjugation of two different molecules.
Azide Group: The azide functionality is primarily used in bioorthogonal "click chemistry" reactions. The most common of these are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable triazole linkage. medchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that involves the reaction of an azide with a strained cyclooctyne (e.g., DBCO, BCN). medchemexpress.comrsc.org This reaction is particularly valuable for applications in living systems where the toxicity of copper is a concern. rsc.org
Staudinger Ligation: The reaction of an azide with a specifically engineered phosphine (B1218219) to form a stable amide bond. nih.gov
Electrophilic Moieties (The "MS" Group): The other end of the linker is an electrophilic group designed to react with common nucleophiles found in biomolecules, such as thiols or amines.
Maleimide: This group is highly reactive and specific towards thiol (sulfhydryl) groups, which are found in the amino acid cysteine. nih.govresearchgate.net The reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. axispharm.combroadpharm.com At pH values above 7.5, some reactivity with primary amines can occur, but the reaction with thiols is approximately 1,000 times faster at neutral pH. axispharm.combroadpharm.com
Succinimidyl Esters (NHS Esters): N-hydroxysuccinimide (NHS) esters are widely used to target primary amines, such as the N-terminus of a protein or the side chain of the amino acid lysine (B10760008). researchgate.netbiotium.com This reaction, known as aminolysis, occurs under slightly alkaline conditions (typically pH 8.3-8.5) and results in the formation of a highly stable amide bond. lumiprobe.com In aqueous solutions, the NHS ester is susceptible to hydrolysis, which competes with the desired amine reaction. researchgate.net
Table 2: Comparison of Reactive Functionalities in this compound Linkers
| Functional Group | Target Moiety | Optimal pH | Resulting Covalent Bond | Key Reaction Type |
|---|---|---|---|---|
| Azide | Alkyne / Cyclooctyne | Not pH-dependent | Triazole | Click Chemistry (CuAAC/SPAAC) medchemexpress.com |
| Maleimide | Thiol (e.g., Cysteine) | 6.5 - 7.5 | Thioether | Michael Addition axispharm.com |
| Succinimidyl Ester | Primary Amine (e.g., Lysine) | 8.3 - 8.5 | Amide | Aminolysis lumiprobe.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O5S/c1-16(11,12)15-7-6-14-5-4-13-3-2-9-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKULHFCBIPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196761 | |
| Record name | Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176520-24-4 | |
| Record name | Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176520-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for Azido Peg3 Ms
Functionalization with Terminal Reactive Groups
Incorporation of Sulfonate Esters (e.g., Tosyl/Mesyl) as Leaving Groups
The synthesis of Azido-PEG3-MS relies on the strategic incorporation of sulfonate esters, such as mesylates (MsO-) or tosylates (TsO-), which act as effective leaving groups. These groups are crucial for enabling nucleophilic substitution reactions, a common pathway for introducing functional groups onto PEG chains.
A typical synthetic strategy involves starting with a polyethylene (B3416737) glycol precursor, often a diol like HO-PEG3-OH. The process generally entails sequential functionalization of the terminal hydroxyl groups:
Mesylation of a Hydroxyl Group: A hydroxyl-terminated PEG3 precursor is reacted with methanesulfonyl chloride (MsCl) in the presence of an organic base, such as triethylamine (B128534) (Et₃N) or pyridine. This reaction converts the hydroxyl group (-OH) into a mesylate ester (-OSO₂CH₃), which is a good leaving group. This step yields a mesylate-terminated PEG3 with a remaining hydroxyl group (Mesylate-PEG3-OH). This activation step is a fundamental method for preparing PEG derivatives for further functionalization mdpi.com.
Introduction of the Azide (B81097) Group: The remaining hydroxyl group on the Mesylate-PEG3-OH intermediate must then be converted into an azide functionality. This is commonly achieved by first converting the hydroxyl group into another excellent leaving group, such as a tosylate or another mesylate. Subsequently, this activated PEG derivative undergoes nucleophilic substitution with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The azide anion displaces the sulfonate ester leaving group, forming the desired azide terminus. This sequence leverages the reactivity of sulfonate esters to introduce the azide moiety mdpi.commdpi.com.
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
| 1 | Sulfonylation | HO-PEG3-OH + MsCl + Base (e.g., Et₃N) | Activation of a hydroxyl group to form a mesylate leaving group (Mesylate-PEG3-OH). |
| 2 | Activation & Azidation | Mesylate-PEG3-OH → Mesylate-PEG3-OMs (or OTs) + NaN₃ | Conversion of the remaining hydroxyl to a leaving group, followed by nucleophilic substitution with azide to yield this compound. |
This approach ensures the creation of a bifunctional linker with distinct reactive ends, suitable for sequential conjugation reactions.
Purity Assessment and Isolation Techniques in Synthesis
Ensuring the high purity of this compound is critical for its reliable performance in downstream applications. Several chromatographic and spectroscopic techniques are employed for its isolation and characterization.
Purification Techniques:
Column Chromatography: Flash column chromatography, typically using silica (B1680970) gel as the stationary phase, is a primary method for purifying crude this compound. Solvent systems, such as gradients of ethyl acetate/petroleum ether or methanol/dichloromethane, are used to elute the product and separate it from unreacted starting materials, byproducts, and residual reagents a2bchem.com.
High-Performance Liquid Chromatography (HPLC): For achieving higher purity, preparative HPLC, often employing reverse-phase C18 columns, is utilized. This technique offers superior resolution, enabling the isolation of highly pure this compound a2bchem.com. HPLC is also instrumental in analytical assessments of purity.
Purity Assessment and Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound and assessing its purity. The characteristic signals corresponding to the PEG backbone, the azide group, and the mesylate moiety provide definitive structural confirmation. The absence of signals from impurities indicates high purity a2bchem.com.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of this compound, thereby verifying its identity and detecting potential impurities based on their mass-to-charge ratios a2bchem.com.
HPLC Analysis: Analytical HPLC is routinely performed to quantify the purity of the synthesized this compound, often reporting purity levels greater than 95% or 98% chemscene.comvulcanchem.comaxispharm.comcd-bioparticles.netmedchemexpress.com.
The combined application of these isolation and analytical techniques ensures that the this compound produced meets the stringent quality requirements for its intended uses.
Mechanism and Principles of Bioorthogonal Ligation Via Azido Peg3 Ms
Ancillary Bioorthogonal Reactivity of Associated Moieties (e.g., Maleimide (B117702), NHS Ester)
Thiol-Maleimide Conjugation for Stable Thioether Bonds
While the "MS" in Azido-PEG3-MS typically denotes a methanesulfonate (B1217627) ester, some related PEG linkers, like Azido-PEG3-Maleimide, are specifically designed for thiol-maleimide conjugation. In such cases, the maleimide group reacts with free sulfhydryl (-SH) groups present on cysteine residues of proteins or peptides. This reaction proceeds via a nucleophilic addition mechanism, where the thiol attacks the electron-deficient carbon of the maleimide ring, leading to the formation of a stable thioether bond. The reaction is highly specific for thiols, especially at slightly acidic to neutral pH (pH 6.5-7.5), minimizing reactions with primary amines.
Research findings indicate that linkers like Azido-PEG3-Maleimide are employed to create bifunctional conjugates. For example, a protein modified with a thiol group can be reacted with Azido-PEG3-Maleimide. The maleimide moiety of the linker attaches to the protein's thiol, leaving the azide (B81097) group available for subsequent bioorthogonal ligation with an alkyne-functionalized molecule. This sequential conjugation strategy allows for the precise assembly of complex biomolecular constructs.
Data Table: Reactivity Comparison of Thiol-Maleimide Conjugation
| Functional Group Pair | Reaction Type | Bond Formed | pH Optimum | Selectivity | Stability |
| Thiol-Maleimide | Nucleophilic Addition | Thioether | 6.5-7.5 | High for Thiols | High |
| Thiol-Azide | Staudinger Ligation | Amide | Neutral | High | Moderate |
| Thiol-Alkyne | Not a standard direct reaction | - | - | Low | - |
Amine-Reactive Linkages (e.g., Carbamate (B1207046), Amide Formation)
This compound, or specifically its derivatives designed for amine reactivity, can participate in amine-reactive linkages. For instance, if the "MS" moiety were an N-hydroxysuccinimide (NHS) ester or a succinimidyl carbonate, it would readily react with primary amines found on lysine (B10760008) residues or the N-terminus of proteins and peptides.
Amide Formation (via NHS Ester): NHS esters react with primary amines through nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This reaction is typically performed in slightly alkaline buffers (pH 7.5-8.5) to ensure the amine is deprotonated and reactive.
Carbamate Formation (via Succinimidyl Carbonate): Succinimidyl carbonates react with primary amines to form carbamate linkages. Similar to NHS esters, this reaction involves nucleophilic attack by the amine on the activated carbonyl, with succinimide (B58015) acting as the leaving group. These linkages are generally stable.
Research utilizing compounds like Azido-PEG3-succinimidyl carbonate demonstrates the dual functionality. The succinimidyl carbonate end reacts with amine groups on biomolecules, while the azide end remains available for subsequent click chemistry. This allows for the introduction of the azide handle onto amine-rich biomolecules, which can then be further modified via bioorthogonal ligation.
Data Table: Amine-Reactive Linkage Mechanisms
| Linker Moiety | Reactive Target | Reaction Type | Bond Formed | pH Optimum | Notes |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines | Nucleophilic Acyl Substitution | Amide | 7.5-8.5 | NHS ester hydrolysis can occur at higher pH. |
| Succinimidyl Carbonate | Primary Amines | Nucleophilic Substitution | Carbamate | 7.5-8.5 | Generally stable linkage. |
| Maleimide | Thiols | Nucleophilic Addition | Thioether | 6.5-7.5 | Highly selective for thiols over amines at optimal pH. |
| Azide | Alkyne | Click Chemistry (CuAAC/SPAAC) | Triazole | N/A | Bioorthogonal, highly specific; reaction conditions depend on catalyst. |
Advanced Research Applications in Chemical Biology
Metabolic Labeling of Biomolecules in Research
The application of Azido-PEG3-MS in metabolic labeling strategies is not extensively documented in the provided search snippets.
There are no direct research findings presented in the search results that indicate the use of this compound in the engineering or metabolic labeling of glycoproteins or sialoglycoconjugates.
"Nucleic Acid Chemistry" is listed as an application area for this compound axispharm.comchemscene.com. This suggests its potential utility in modifying nucleic acids. The azide (B81097) group can be employed in click chemistry reactions to attach this compound to nucleic acids that have been functionalized with a complementary reactive group, such as an alkyne. This allows for the introduction of the PEG3-MS moiety, potentially altering the nucleic acid's properties or serving as a platform for further modifications. However, specific research findings or detailed experimental data for this compound in this precise context are not detailed in the provided snippets.
Table 2: Key Properties and Applications of this compound
| Property | Value | Source Snippet(s) |
| CAS Number | 176520-24-4 | lumiprobe.comaxispharm.comchemscene.commedchemexpress.comhodoodo.com001chemical.com |
| Molecular Formula | C₇H₁₅N₃O₅S | axispharm.comchemscene.com001chemical.com |
| Molecular Weight | 253.28 | axispharm.comchemscene.com001chemical.com |
| Key Functional Groups | Azide, Methanesulfonate (B1217627) (MS), PEG3 linker | lumiprobe.comaxispharm.comchemscene.commedchemexpress.com |
| Primary Application Areas | PROTAC synthesis, Click Chemistry | lumiprobe.comaxispharm.comchemscene.commedchemexpress.commedchemexpress.comhodoodo.com |
| Click Chemistry Capabilities | CuAAC, SPAAC | lumiprobe.commedchemexpress.com |
| Mentioned Application Area | Nucleic Acid Chemistry | axispharm.comchemscene.com |
| Purity | ≥98% | axispharm.comchemscene.com001chemical.com |
| Solubility | Good in water and most organic solvents | medchemexpress.comprecisepeg.com |
Compound List:
This compound: CAS No. 176520-24-4. A PEG-based linker with an azide group for click chemistry and a methanesulfonate group. Primarily used in PROTAC synthesis.
Azido-PEG3-NHS ester: CAS No. 1245718-89-1. A bifunctional linker with an azide group for click chemistry and an NHS ester for amine labeling, used in protein labeling and ADCs.
Azido-PEG3-Amine: CAS No. 134179-38-7. A bifunctional PEG linker with an azide group for click chemistry and an amine group for reactions with carboxylic acids or NHS esters.
Monitoring Post-Translational Modifications (e.g., ADP-ribosylation)
In the study of post-translational modifications (PTMs), this compound and similar azido-PEGylated linkers are employed to introduce a detectable tag onto modified biomolecules. This is often achieved by first incorporating an alkyne-functionalized molecule into the biological system, which then reacts with the PTM of interest. Subsequently, the azide group on the this compound linker can participate in bioorthogonal click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with the alkyne-tagged PTMs adcreviews.comconju-probe.combiochempeg.comacs.org. This allows for the attachment of detection probes (e.g., biotin (B1667282) for enrichment or fluorescent dyes for visualization) to the modified proteins.
For instance, in the context of ADP-ribosylation, researchers have utilized azide-functionalized probes, such as biotin-PEG3-azide, to label ADP-ribosylated species. These labeled molecules can then be enriched using streptavidin and analyzed by mass spectrometry (MS) to identify substrates and modification sites nih.govuio.no. The PEG3 linker's hydrophilicity aids in solubility and reduces steric hindrance, facilitating efficient labeling and subsequent analysis axispharm.com. The precise chemical conjugation enabled by the azide group is critical for accurately profiling the proteome and understanding dynamic cellular processes acs.orgthermofisher.com.
Development of Proteolysis-Targeting Chimeras (PROTACs) and Chemical Degraders
This compound plays a significant role in the modular assembly of PROTACs and other chemical degraders, leveraging its bifunctional nature. PROTACs are heterobifunctional molecules designed to recruit target proteins for degradation via the ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties rsc.orgnih.govtandfonline.comresearcher.lifenih.gov.
This compound as a Component in PROTAC Linker Synthesis
The azide group on this compound is a key functional handle for click chemistry, a highly efficient and selective method for conjugating molecular fragments. This allows for the modular synthesis of PROTACs, where different target protein ligands and E3 ligase ligands can be readily coupled to pre-functionalized linkers rsc.orgnih.govtandfonline.comresearcher.life. The PEG3 chain of this compound provides a flexible and hydrophilic spacer, which is crucial for optimizing the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase nih.govaxispharm.commtoz-biolabs.com. The specific reactive moiety represented by "MS" (e.g., succinimidyl carbonate or maleimide) allows for conjugation to amine or thiol groups, respectively, on one of the PROTAC components axispharm.com. This versatility enables the rapid generation of PROTAC libraries with varied linker lengths and compositions for screening and optimization tandfonline.comnih.gov.
Design Principles for PROTAC Conjugation
The design of PROTACs heavily relies on the linker's properties, which significantly influence the molecule's efficacy, selectivity, and pharmacokinetic profile nih.govaxispharm.commtoz-biolabs.comexplorationpub.com. The PEG3 chain in linkers like this compound contributes to improved aqueous solubility and reduced immunogenicity, essential for in vivo applications axispharm.com. The length of the linker is critical; if too short, it can lead to steric hindrance preventing ternary complex formation, while if too long, it may reduce binding affinity. A PEG3 linker offers a balance, providing adequate spacing and flexibility axispharm.commtoz-biolabs.comexplorationpub.com.
Click chemistry, utilizing the azide functionality of this compound, is a cornerstone of modular PROTAC assembly. This approach allows for the rapid and reliable connection of diverse ligands and linkers, facilitating structure-activity relationship (SAR) studies and the optimization of PROTAC candidates tandfonline.comnih.gov. The ability to systematically vary linker length and chemical composition through such modular synthesis is key to identifying PROTACs with optimal target engagement and degradation efficiency tandfonline.comnih.govaxispharm.comsigmaaldrich.com.
Compound List:
this compound
Biotin-PEG3-azide
Azido-PEG3-succinimidyl carbonate
Azido-PEG3-alcohol
Amino-PEG3-C2-Azido
Azido-PEG3-NHS Ester
VHL-PEG3-azido
Applications in Materials Science and Nanotechnology Research
Development of Advanced Biosensing Platforms
Electrochemical Biosensor Fabrication through Azido-PEG3-MS Conjugation
This compound derivatives play a pivotal role in the surface functionalization of electrodes for electrochemical biosensing. By introducing azide (B81097) groups onto electrode surfaces, researchers can covalently immobilize biomolecules such as enzymes, antibodies, or DNA probes via click chemistry. This approach offers significant advantages over passive adsorption methods, including enhanced stability, reproducibility, and control over the orientation and density of the immobilized biorecognition elements mdpi.comelectrochemsci.orgmdpi.com.
The functionalization process typically involves modifying electrode surfaces (e.g., gold electrodes, glassy carbon electrodes) with molecules bearing azide groups, often through self-assembled monolayers (SAMs) or electrografting techniques mdpi.commdpi.com. For instance, azide-terminated SAMs on gold electrodes can be readily conjugated with alkyne-functionalized biomolecules mdpi.com. Alternatively, compounds like Azido-PEG3-triethoxysilane can be used to modify a variety of substrates, including glass and nanoparticles, by forming stable monolayers that introduce azide functionality for subsequent click reactions .
Research Findings and Performance:
Studies have demonstrated the efficacy of this compound in creating high-performance electrochemical biosensors. For example, an azide-PEG3-biotin derivative was used to functionalize a gold electrode, enabling the immobilization of streptavidin and subsequent attachment of biotinylated human serum albumin. This platform achieved a detection limit of 10 pg mL⁻¹ for human serum albumin (HAS) when analyzed by electrochemical impedance spectroscopy (EIS) mdpi.com. In another application, an electrochemical DNA sensor utilized azide-functionalized polymer-modified electrodes, where acetylene-terminated oligonucleotide probes were covalently attached via click chemistry, leading to improved sensor stability and specific detection of target sequences mdpi.com. The use of click chemistry for immobilizing probes has been shown to create well-ordered and stable receptor monolayers, avoiding issues like pinhole formation often seen with direct adsorption mdpi.com.
| Target Analyte / Application | Electrode Modification Strategy | This compound Derivative Used | Performance Metric | Value | Reference |
| Human Serum Albumin (HAS) | Gold electrode, mixed monolayer | Azide-PEG3-biotin | Detection Limit (EIS) | 10 pg mL⁻¹ | mdpi.com |
| DNA | Gold electrode, click reaction | Azide-PEG3-biotin | Detection Limit | 0.62 pmol L⁻¹ | mdpi.com |
| Food Contaminants | Electrode, diazonium chemistry | Azido-functionalized aptamer | Detection Limit | 0.25 ng L⁻¹ | nih.gov |
| Unspecified Analyte | Au NPs, click reaction | Azido-PEG3-amine | Detection Limit | 0.28 ng/mL (8.78 fM) | mdpi.com |
| Biomolecule Coupling | Various surfaces | Azido-PEG3-triethoxysilane | Surface Density | Tunable (e.g., up to 38.4 pmol/cm²) | acs.org |
Integration into Optical and Fluorescent Sensing Systems
This compound linkers are also instrumental in the development of optical and fluorescent sensing systems. The azide group facilitates the conjugation of fluorescent probes or optically active molecules to various substrates, including nanoparticles and surfaces, which are then integrated into sensing platforms. This strategy is employed for applications ranging from fluorescence imaging to sensitive detection of analytes.
In fluorescent sensing, Azido-PEG3-containing molecules can be used to functionalize surfaces or nanoparticles. For example, PEG-alkyne coated surfaces can be modified with azide-containing fluorescent molecules, such as 5/6-carboxyrhodamine 110-PEG3-azide, allowing for tunable modification densities and subsequent fluorescence detection acs.org. In a different approach, systems have been designed where a click reaction involving a Cu(I) catalyst triggers a change in fluorescence. One such system utilized alkyne-functionalized graphene oxide and 5/6-carboxyrhodamine 110-PEG3-azide, where the click reaction led to the quenching of rhodamine fluorescence, enabling a "turn-off" sensing mechanism nih.gov.
Furthermore, bioorthogonal chemistry, including reactions involving Azido-PEG3 derivatives, is crucial for developing sensitive fluorescence-based assays. For instance, in assays designed to evaluate drug uptake in bacteria, azido-compounds are reacted with alkyne-biotin-streptavidin via SPAAC. The remaining unreacted alkyne is then quantified using a tetrazine-containing fluorescent dye, enabling the detection of the azido-compound's presence through fluorescence nih.gov. The linker length of azide reporters, such as in Azido-PEG3-biotin, has also been shown to influence the sensitivity of alkyne lipid imaging in fluorescence microscopy nih.gov.
Research Findings and Performance:
Analytical and Spectroscopic Characterization of Azido Peg3 Ms Conjugates
Advanced Spectroscopic Probes and Imaging Modalities
Circular Dichroism (CD) Spectroscopy for Biomolecule Conformational Analysis
Circular Dichroism (CD) spectroscopy is a biophysical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules unicamp.brcreative-proteomics.comnih.govnih.govresearchgate.net. This method is highly sensitive to the three-dimensional structure and conformational changes of biomolecules, particularly proteins and nucleic acids unicamp.brcreative-proteomics.comnih.govnih.govresearchgate.net. CD spectroscopy can provide information on secondary structures (e.g., α-helices, β-sheets, random coils) in the far-UV region (190-250 nm) and tertiary structures, including the environment of aromatic amino acids and disulfide bonds, in the near-UV region (250-350 nm) creative-proteomics.comcreative-proteomics.com.
Azido-PEG3-MS itself is a relatively flexible molecule, and its PEG backbone is not expected to adopt a stable, defined secondary structure that would yield a strong, characteristic CD signal. However, CD spectroscopy becomes highly relevant when this compound is used to functionalize or conjugate to biomolecules, such as proteins or peptides. In such applications, CD spectroscopy can monitor how the conjugation process or the presence of the PEGylated moiety affects the conformation of the target biomolecule unicamp.brcreative-proteomics.comresearchgate.net.
For example, if this compound is used to modify a protein, CD spectra can reveal whether the protein's secondary or tertiary structure is altered upon conjugation. Changes in the CD spectrum, such as shifts in peak positions or changes in ellipticity, can indicate unfolding, refolding, or stabilization/destabilization of specific structural elements unicamp.brcreative-proteomics.comresearchgate.net. This is crucial for understanding the impact of PEGylation on protein function and stability. Researchers can compare the CD spectra of the native protein with that of the this compound conjugated protein to quantify conformational changes unicamp.brcreative-proteomics.comnih.govresearchgate.net.
Example Data Table: Conformational Analysis of Protein Conjugates
This table illustrates how CD spectroscopy data might be presented to assess conformational changes in a protein upon conjugation with this compound. The data presented here is hypothetical, demonstrating the type of analysis.
| Sample | Wavelength (nm) | Mean Residue Ellipticity (MRE) at 222 nm (% α-helix estimate) | Notes on Conformational Change |
| Native Protein | 222 | 35,000 deg·cm²/dmol (approx. 30% α-helix) | Baseline conformation |
| Protein conjugated with this compound | 222 | 32,000 deg·cm²/dmol (approx. 27% α-helix) | Slight decrease in α-helix content |
| Protein conjugated with this compound | 208 | -25,000 deg·cm²/dmol | Minor shift in spectral features |
| Protein conjugated with this compound | 215 | -15,000 deg·cm²/dmol | Broadening of β-sheet signal |
Compound Names:
| Name | Description |
| This compound | Azido-polyethylene glycol (3 units)-methanesulfonate ester |
Emerging Research Directions and Future Perspectives of Azido Peg3 Ms
Development of Next-Generation Azido-PEG3-MS Variants with Enhanced Reactivity or Selectivity
Current this compound derivatives primarily rely on the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. However, ongoing research aims to engineer next-generation variants with improved characteristics. This includes modifying the PEG backbone for enhanced solubility in specific biological environments or introducing alternative functional groups that confer greater selectivity or faster reaction kinetics. For instance, researchers are exploring modifications to the azide (B81097) moiety itself or incorporating different linker chemistries to fine-tune reactivity. The goal is to create this compound derivatives that can participate in a broader spectrum of bioorthogonal reactions, potentially with reduced catalyst requirements or improved stability under challenging biological conditions. Studies are investigating how alterations in PEG chain length or architecture (e.g., branched PEGs) might influence conjugation efficiency and the properties of the final conjugate. For example, while PEG3 is a common length, variations in PEG chain length (e.g., PEG4, PEG6) are explored to optimize linker properties for specific applications, such as PROTACs or antibody-drug conjugates (ADCs) sigmaaldrich.comresearchgate.netmedchemexpress.com.
Integration of this compound into High-Throughput Screening and Combinatorial Library Synthesis
The modular nature of click chemistry, facilitated by reagents like this compound, makes it an ideal candidate for high-throughput screening (HTS) and combinatorial library synthesis. Researchers are developing strategies to rapidly generate diverse libraries of molecules, such as small molecule probes, peptides, or antibody fragments, by systematically varying components attached via this compound. This allows for the efficient exploration of chemical space to identify molecules with desired biological activities or properties. For example, combinatorial approaches can be used to synthesize libraries of PEGylated compounds where the this compound linker connects different pharmacophores to the PEG backbone, enabling rapid screening for optimal drug candidates or molecular probes. The ability to perform click reactions under mild, aqueous conditions further supports its integration into automated HTS platforms. The development of diverse sets of PEG azides with varying lengths and functionalities facilitates the creation of extensive chemical libraries for drug discovery and chemical biology sigmaaldrich.com.
Exploration of Novel Bioorthogonal Reaction Systems for this compound Conjugation
While CuAAC and SPAAC are the dominant bioorthogonal reactions involving azides, the field is continuously evolving. Research is exploring novel reaction systems that can utilize the azide functionality of this compound with enhanced efficiency, selectivity, or under even milder conditions. This includes investigating new alkyne partners, such as strained alkenes or tetrazines, that react with azides through inverse-electron-demand Diels-Alder (IEDDA) reactions acs.orgmdpi.com. Furthermore, efforts are underway to develop metal-free click chemistry variants that avoid the potential cytotoxicity associated with copper catalysts, thereby expanding the applicability of this compound in live-cell imaging and in vivo applications biochempeg.comrsc.org. The Staudinger ligation, which involves the reaction of azides with phosphines, is another bioorthogonal reaction being explored for its compatibility with biological systems and its potential for specific bioconjugation acs.org.
Contribution to Multi-Omics Research through Advanced Labeling and Enrichment Strategies
This compound is a valuable tool for advancing multi-omics research, particularly in proteomics and metabolomics, by enabling sophisticated labeling and enrichment strategies. In proteomics, this compound can be incorporated into chemical probes to label specific proteins or post-translational modifications. The azide group then serves as a handle for click chemistry conjugation with affinity tags, such as biotin (B1667282), allowing for the selective enrichment of labeled proteins from complex biological samples. This enriched material can then be analyzed by mass spectrometry for identification and quantification, providing insights into protein function, interactions, and modifications acs.orgnih.govacs.orgbiorxiv.org. For instance, probes containing biotin-PEG3-azide are used in chemical proteomics to identify protein targets or study protein-protein interactions through enrichment and subsequent LC-MS/MS analysis nih.govacs.orgbiorxiv.orgnih.gov. Similarly, in metabolomics, azide-functionalized probes can be used to tag specific metabolites, facilitating their isolation and analysis, thereby contributing to a deeper understanding of metabolic pathways.
Compound List:
this compound
Azido-PEG3-succinimidyl carbonate
Azido-PEG3-Amine
Azido-PEG3-NHS ester
Azido-PEG3-azide
Azido-PEG3-SS-PEG3-azide
Q & A
Q. How should researchers design experiments to evaluate the in vivo biocompatibility of this compound conjugates?
- Answer :
- Toxicity screening : Perform MTT assays on cell lines and measure inflammatory cytokines (e.g., IL-6) in animal models .
- Biodistribution studies : Use radiolabeled conjugates and PET/CT imaging to track accumulation in organs .
- Degradation analysis : Monitor metabolite formation via LC-MS over time .
Ensure compliance with ethical guidelines for animal studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
